6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Overview

Description

6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .

Biochemical Pathways

The affected pathways are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, this compound disrupts these pathways, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of key inflammatory mediators . This leads to a decrease in inflammation, as these mediators are responsible for promoting the inflammatory response .

Biological Activity

6-(Cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cycloheptylamino group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

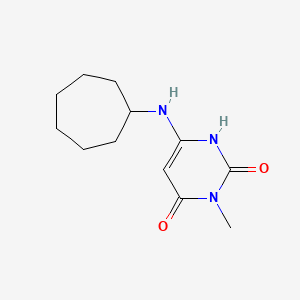

The molecular formula of this compound is . The structure features a pyrimidine ring with a methyl group and a cycloheptylamino substituent. This unique structure may confer specific biological activities that are currently under investigation.

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in nucleic acid metabolism. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.

- Antiviral Activity : Some derivatives of pyrimidines exhibit antiviral properties by interfering with viral replication processes. The cycloheptylamino group may enhance the interaction with viral proteins or nucleic acids.

- Antimicrobial Effects : Preliminary studies suggest that compounds containing pyrimidine rings can exhibit antimicrobial properties against a range of pathogens.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Reduced activity of nucleoside phosphorylase |

Case Study 1: Antiviral Activity

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antiviral activity against influenza virus. The compound was shown to inhibit viral replication in vitro by targeting the viral polymerase complex.

Case Study 2: Antimicrobial Effects

In another investigation, the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name |

6-(cycloheptylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-15-11(16)8-10(14-12(15)17)13-9-6-4-2-3-5-7-9/h8-9,13H,2-7H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFUPCCRJOLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NC2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.